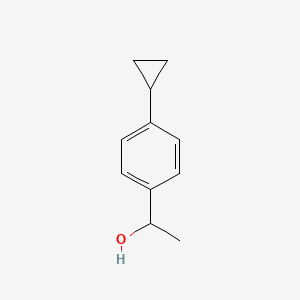

1-(4-Cyclopropylphenyl)ethan-1-ol

Descripción

Propiedades

IUPAC Name |

1-(4-cyclopropylphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-8(12)9-2-4-10(5-3-9)11-6-7-11/h2-5,8,11-12H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZHKFTHKIYPMTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for 1 4 Cyclopropylphenyl Ethan 1 Ol

Enantioselective Synthesis of 1-(4-Cyclopropylphenyl)ethan-1-ol

Enantioselective synthesis aims to produce a chiral compound in an unequal mixture of enantiomers. This is achieved through the use of chiral catalysts, reagents, or auxiliaries that create a chiral environment during the reaction, favoring the formation of one enantiomer.

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral ketones, such as 4-cyclopropylacetophenone, to the corresponding chiral alcohols. This method typically employs transition metal catalysts, often ruthenium or rhodium, complexed with chiral ligands. The choice of ligand is crucial for achieving high enantioselectivity.

While specific studies detailing the asymmetric hydrogenation of 4-cyclopropylacetophenone are not extensively documented in publicly available literature, the general principles of this methodology are well-established for a wide range of aromatic ketones. The catalyst system, comprising a metal precursor and a chiral phosphine ligand, generates a chiral environment that directs the addition of hydrogen to one face of the ketone, leading to the desired enantiomer of the alcohol. The efficiency of this process is typically evaluated by the enantiomeric excess (ee), which quantifies the purity of the desired enantiomer.

Table 1: Representative Catalysts for Asymmetric Hydrogenation of Aromatic Ketones

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) |

| Ru-BINAP | Aromatic Ketones | >95% |

| Rh-(R,R)-DuPhos | Functionalized Ketones | >98% |

| Ir-FeringaPhos | Unfunctionalized Ketones | >90% |

Biocatalysis has emerged as a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. This approach utilizes enzymes, either in isolated form or within whole microbial cells, to catalyze chemical transformations with high stereo-, regio-, and chemoselectivity. Ketoreductases (KREDs) are a class of enzymes particularly well-suited for the asymmetric reduction of ketones.

The reduction of 4-cyclopropylacetophenone to this compound can be efficiently achieved using various microorganisms or isolated KREDs. For instance, yeast species such as Saccharomyces cerevisiae are known to contain a variety of reductases capable of reducing aromatic ketones with high enantioselectivity. The reaction conditions, including pH, temperature, and the choice of co-factor regeneration system, are critical for optimizing both the yield and the enantiomeric excess of the product.

Table 2: Biocatalytic Reduction of Ketones using Whole Cells

| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Yield |

| Saccharomyces cerevisiae | Acetophenone | (S)-1-Phenylethanol | >99% | High |

| Candida parapsilosis | 4-Chloroacetophenone | (R)-1-(4-Chlorophenyl)ethanol | >99% | High |

| Pichia glucozyma | Various aromatic ketones | Corresponding (S)-alcohols | High | High |

This table illustrates the potential of whole-cell biocatalysts for the asymmetric reduction of ketones analogous to 4-cyclopropylacetophenone.

Organocatalysis, the use of small organic molecules as catalysts, has become a third pillar of asymmetric catalysis alongside biocatalysis and metal catalysis. For the synthesis of chiral alcohols, organocatalytic transfer hydrogenation is a prominent strategy. This method typically involves a chiral Brønsted acid or a thiourea-based catalyst in combination with a hydrogen donor, such as a Hantzsch ester.

The catalyst activates the ketone substrate and facilitates the stereoselective transfer of a hydride from the donor molecule. The design of the organocatalyst is key to achieving high levels of enantioselectivity. While specific applications to 4-cyclopropylacetophenone are not widely reported, the methodology has been successfully applied to a broad range of ketones.

The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. wikipedia.org In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective reduction of the ketone functionality. For example, a prochiral ketone can be converted into a chiral enolate by reaction with a chiral base, and subsequent reduction would yield the chiral alcohol with a diastereomeric excess. The final step involves the cleavage of the auxiliary to release the desired enantiopure alcohol.

Similar to asymmetric hydrogenation, other metal-catalyzed reactions can be rendered enantioselective through the use of chiral ligands. These ligands coordinate to the metal center and create a chiral pocket that influences the stereochemical course of the reaction.

For the synthesis of this compound, a key approach would be the asymmetric addition of an organometallic reagent to 4-cyclopropylbenzaldehyde. The use of a chiral ligand in conjunction with a metal catalyst, such as zinc or titanium, can control the facial selectivity of the addition, leading to the formation of one enantiomer of the alcohol in excess. The nature of the ligand, the metal, and the reaction conditions all play a crucial role in determining the enantioselectivity of the process.

Convergent and Divergent Synthetic Pathways to this compound

Divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different target molecules. This strategy is particularly useful for generating libraries of related compounds for biological screening. For this compound, a divergent approach could start from a chiral precursor that can be modified to introduce different substituents on the aromatic ring or the side chain, while retaining the desired stereochemistry at the alcohol center.

Novel Catalyst Development for this compound Synthesis

The development of novel catalysts is crucial for the efficient and highly selective asymmetric synthesis of this compound. Research has explored a range of catalysts, from transition-metal complexes to biocatalysts, each offering distinct advantages in terms of activity, selectivity, and operational conditions.

Transition-Metal Catalysts: Homogeneous catalysis using chiral transition-metal complexes, particularly those based on ruthenium (Ru), rhodium (Rh), and iridium (Ir), is a well-established method for the asymmetric hydrogenation and transfer hydrogenation of aryl ketones. mdpi.comd-nb.infomdpi.com These catalysts, featuring chiral ligands such as phosphines and diamines, can achieve excellent enantioselectivity and high conversion rates under optimized conditions. mdpi.com The catalyst's performance is influenced by the specific ligand structure, the metal center, and reaction parameters like temperature, pressure, and solvent.

Biocatalysts: Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral alcohols. nih.gov Enzymes such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) exhibit remarkable stereoselectivity, often producing the desired enantiomer with near-perfect enantiomeric excess (>99% ee). These enzymes operate under mild conditions, typically in aqueous media, which reduces the environmental impact. liv.ac.uk The use of whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), or isolated enzymes from various microorganisms offers a sustainable route to enantiopure this compound. nih.gov

Below is a table summarizing representative catalyst types and their performance in the asymmetric reduction of aryl ketones, which is the key step in synthesizing chiral this compound.

| Catalyst Type | Specific Catalyst/Enzyme | Substrate Example | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Transition Metal (Ru) | Bisphosphine/Diamine-Ru Complex | Acetophenone | >95 | >99 |

| Biocatalyst (KRED) | Ketoreductase from Exiguobacterium sp. | Bulky α-amino β-keto esters | >99 | >99 |

| Biocatalyst (Plant Tissue) | Carrot (Daucus carota) | 4'-Chloroacetophenone | ~80 | ~98 |

| Biocatalyst (ADH) | Alcohol Dehydrogenase (TADH) | Cyclohexanone | Not specified | 96 |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of this compound to minimize environmental impact and enhance sustainability. These approaches focus on reducing waste, using safer solvents, and improving reaction efficiency.

One of the primary goals of green chemistry is to reduce or eliminate the use of hazardous organic solvents. For the synthesis of this compound, this is being achieved through two main strategies:

Aqueous Medium Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Asymmetric transfer hydrogenation (ATH) of the precursor ketone, 4-cyclopropylacetophenone, can be effectively carried out in water using specially designed water-soluble catalysts. liv.ac.uk This approach not only enhances the safety and environmental profile of the synthesis but can also lead to high reaction rates and selectivities. Biocatalytic reductions using enzymes like ADHs and KREDs are typically performed in aqueous buffers, making them inherently green. liv.ac.uk

Solvent-Free Synthesis: Performing reactions without a solvent minimizes waste and simplifies product purification. Solvent-free reduction of ketones can be achieved using techniques like grindstone chemistry or high-speed ball milling. researchgate.net These mechanochemical methods involve grinding the solid reactants (the ketone, a solid reducing agent, and a catalyst) together, where the mechanical energy initiates the chemical reaction. This methodology avoids the use of harmful solvents and can lead to highly efficient and stereoselective transformations.

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction has an atom economy of 100%.

The synthesis of this compound via the reduction of 4-cyclopropylacetophenone provides a clear example for evaluating atom economy. A common laboratory method uses sodium borohydride (B1222165) (NaBH₄) as the reducing agent in an alcoholic solvent, followed by an aqueous workup. The balanced equation for this process is:

4 C₁₁H₁₂O + NaBH₄ + 4 H₂O → 4 C₁₁H₁₄O + NaB(OH)₄

To calculate the theoretical atom economy, the molecular weights of the reactants are compared to the molecular weight of the desired product.

Atom Economy Calculation:

Molecular Weight of 4-cyclopropylacetophenone (C₁₁H₁₂O): 160.21 g/mol

Molecular Weight of Sodium Borohydride (NaBH₄): 37.83 g/mol

Molecular Weight of Water (H₂O): 18.02 g/mol

Molecular Weight of this compound (C₁₁H₁₄O): 162.23 g/mol

Total Mass of Reactants: (4 * 160.21) + 37.83 + (4 * 18.02) = 640.84 + 37.83 + 72.08 = 750.75 g Total Mass of Desired Product: 4 * 162.23 = 648.92 g

Percent Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 100 Percent Atom Economy = (648.92 / 750.75) x 100 ≈ 86.4%

This calculation shows that even a common and efficient reduction reaction generates a significant amount of waste in the form of byproducts (sodium borate). In contrast, a catalytic hydrogenation reaction (Ketone + H₂) has a theoretical atom economy of 100%, as all atoms of the reactants are incorporated into the product. This highlights why catalytic routes are considered a greener approach. Maximizing reaction efficiency through high yields and high atom economy is a central goal in the modern synthesis of this compound.

| Metric | NaBH₄ Reduction | Catalytic Hydrogenation (H₂) | Significance |

|---|---|---|---|

| Reactants | 4-cyclopropylacetophenone, NaBH₄, H₂O | 4-cyclopropylacetophenone, H₂ | Catalytic hydrogenation uses fewer reagents. |

| Byproducts | NaB(OH)₄ | None (in theory) | Elimination of byproducts reduces waste and purification costs. |

| Theoretical Atom Economy | ~86.4% | 100% | Represents a more efficient use of reactant materials. |

Iii. Stereochemical Investigations of 1 4 Cyclopropylphenyl Ethan 1 Ol

Absolute Configuration Determination of 1-(4-Cyclopropylphenyl)ethan-1-ol Enantiomers

The absolute configuration of a chiral molecule describes the specific spatial arrangement of its atoms. wikipedia.org For this compound, which has a single stereocenter at the carbon atom bearing the hydroxyl group, there exist two enantiomers, designated as (R) and (S) according to the Cahn-Ingold-Prelog priority rules. wikipedia.org The determination of the absolute configuration of these enantiomers is crucial for understanding their distinct interactions with other chiral molecules, a key factor in their pharmacological and biological profiles.

Several methods are employed to determine the absolute configuration of chiral compounds. X-ray crystallography of a single crystal of an enantiomerically pure compound is considered the most definitive method. wikipedia.org This technique allows for the direct visualization of the three-dimensional structure of the molecule, enabling an unambiguous assignment of the (R) or (S) configuration. mdpi.com

In the absence of suitable crystals for X-ray analysis, spectroscopic techniques in combination with quantum-chemical calculations are powerful tools. acoreconsumiveis.com.br Chiroptical spectroscopy, including Optical Rotatory Dispersion (ORD), Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD), measures the differential interaction of left and right circularly polarized light with a chiral molecule. acoreconsumiveis.com.brresearchgate.net By comparing the experimentally obtained spectra with those predicted by theoretical calculations for a specific enantiomer, the absolute configuration can be confidently assigned. acoreconsumiveis.com.br

Another approach involves the chemical correlation of the enantiomer with a compound of a known absolute configuration through stereospecific reactions. Additionally, chiral derivatizing agents, such as α-methoxyphenylacetic acid (MPA), can be used. nih.gov The resulting diastereomers can then be analyzed by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to deduce the absolute configuration of the original alcohol. nih.gov The resolution of racemic mixtures of similar compounds, such as nitropropranolol derivatives, has been successfully achieved using chiral High-Performance Liquid Chromatography (HPLC), followed by the determination of the optical rotation of each enantiomer. nih.gov

Conformational Analysis of this compound Isomers

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.orgscribd.com For this compound, the key rotatable bonds are the one connecting the chiral center to the phenyl ring and the bond between the phenyl ring and the cyclopropyl (B3062369) group. The relative orientation of the substituents around these bonds gives rise to various conformers with different energy levels. chemistrysteps.com

The stability of these conformers is influenced by several factors, including steric hindrance and torsional strain. chemistrysteps.com Newman projections are a useful tool for visualizing the different conformations, such as staggered and eclipsed, that arise from rotation around the C-C single bond of the ethyl group. libretexts.orgchemistrysteps.com The staggered conformations are generally more stable (lower in energy) than the eclipsed conformations due to reduced electron-electron repulsion between bonds. scribd.comchemistrysteps.com

For this compound, the interaction between the hydroxyl group, the methyl group, the hydrogen atom attached to the chiral center, and the bulky 4-cyclopropylphenyl group dictates the preferred conformation. Computational methods, such as ab initio calculations, can be employed to determine the lowest energy conformation of the molecule. researchgate.net These calculations can predict the rotational barrier and the relative energies of different conformers. For a related compound, 3-phenylcyclopropene, theoretical calculations suggest that the lowest energy conformation has the plane of the benzene (B151609) ring perpendicular to the cyclopropene (B1174273) π-bond, although the barrier to rotation is low. researchgate.net A similar perpendicular arrangement might be expected for the phenyl and cyclopropyl groups in this compound to minimize steric interactions.

Stereoselective Transformations Involving this compound

Stereoselective transformations are chemical reactions that preferentially result in the formation of one stereoisomer over others. These transformations are fundamental in asymmetric synthesis, aiming to produce enantiomerically pure or enriched compounds. This compound can be both a product of stereoselective synthesis and a reactant in further stereoselective transformations.

One of the most common methods for the stereoselective synthesis of chiral alcohols like this compound is the asymmetric reduction of the corresponding ketone, 1-(4-cyclopropylphenyl)ethanone (B1347569). This can be achieved using chiral reducing agents or through biocatalysis. Plant-mediated biotransformations, for instance, have been shown to be effective in the stereoselective oxidation of racemic alcohols, leading to the kinetic resolution of the enantiomers. mdpi.com In such processes, one enantiomer is preferentially oxidized to the corresponding ketone, leaving the other enantiomer in high enantiomeric excess. mdpi.com

Furthermore, the hydroxyl group of this compound can be involved in stereoselective reactions. For example, it can be derivatized to form ethers or esters, and if the reaction proceeds through a mechanism that involves the chiral center, the stereochemistry of the starting alcohol can direct the stereochemical outcome of the product. The stereoselective synthesis of related compounds, such as 1-substituted homotropanones, has been achieved using chiral N-tert-butanesulfinyl imines as intermediates in stereocontrolled addition reactions. mdpi.com

The table below provides examples of stereoselective transformations involving similar secondary alcohols, highlighting the types of catalysts and the stereochemical outcomes.

| Reactant | Catalyst/Reagent | Product | Stereochemical Outcome |

| (RS)-1-(4-methylphenyl)ethanol | Solanum tuberosum | (R)-1-(4-methylphenyl)ethanol | 86% ee, 32% yield mdpi.com |

| (RS)-1-phenylethanol | Jerusalem artichoke | (R)-1-phenylethanol | 80% ee, 58% yield mdpi.com |

| (RS)-1-(4-bromophenyl)ethanol | Dioscorea alata | (S)-1-(4-bromophenyl)ethanol | 83% ee, 53% conversion mdpi.com |

| Indan-1-ol | Jerusalem artichoke | (R)-(-)-Indan-1-ol | >99% ee mdpi.com |

This table illustrates the potential for stereoselective transformations analogous to those that could involve this compound.

Chiroptical Properties and Their Correlation with Structure

Chiroptical properties arise from the differential interaction of chiral molecules with left and right circularly polarized light. researchgate.net These properties, including optical rotation, electronic circular dichroism (ECD), and circularly polarized luminescence (CPL), are exquisitely sensitive to the three-dimensional structure of the molecule, including its absolute configuration and conformation. researchgate.netresearchgate.net

The optical rotation of the enantiomers of this compound at a specific wavelength (typically the sodium D-line) will be equal in magnitude but opposite in sign. wikipedia.org While empirical correlations of optical rotation have been used for stereochemical assignments, this approach can be unreliable. acoreconsumiveis.com.br

A more robust method is the use of ECD and VCD spectroscopy. acoreconsumiveis.com.br ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the ultraviolet-visible region, which corresponds to electronic transitions within the molecule. VCD measures a similar difference in the infrared region, corresponding to vibrational transitions. The resulting spectra are unique "fingerprints" of a chiral molecule's stereochemistry.

By comparing the experimental ECD and VCD spectra of the enantiomers of this compound with spectra predicted by quantum-chemical calculations for a known absolute configuration, an unambiguous assignment can be made. acoreconsumiveis.com.br The correlation between the calculated and experimental spectra provides a high level of confidence in the structural assignment. acoreconsumiveis.com.br

The chiroptical properties are not only determined by the absolute configuration but are also influenced by the conformational flexibility of the molecule. The observed spectrum is a population-weighted average of the spectra of all contributing conformers. Therefore, a thorough conformational analysis is essential for the accurate prediction and interpretation of chiroptical data.

The table below summarizes key chiroptical techniques and their application in stereochemical analysis.

| Chiroptical Technique | Principle | Application |

| Optical Rotation | Measures the rotation of the plane of plane-polarized light. wikipedia.org | Determination of enantiomeric purity and preliminary stereochemical assignment. wikipedia.orgnih.gov |

| Electronic Circular Dichroism (ECD) | Measures the differential absorption of left and right circularly polarized UV-Vis light. acoreconsumiveis.com.br | Determination of absolute configuration by comparison with theoretical calculations. acoreconsumiveis.com.br |

| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light. acoreconsumiveis.com.br | Provides detailed structural information and aids in absolute configuration determination. acoreconsumiveis.com.br |

| Circularly Polarized Luminescence (CPL) | Measures the differential emission of left and right circularly polarized light from a chiral luminophore. researchgate.net | Provides information about the stereochemistry of the excited state. researchgate.netresearchgate.net |

Iv. Chemical Transformations and Reactivity of 1 4 Cyclopropylphenyl Ethan 1 Ol

Oxidation Reactions of the Hydroxyl Group

The secondary alcohol group of 1-(4-cyclopropylphenyl)ethan-1-ol can be readily oxidized to the corresponding ketone, 1-(4-cyclopropylphenyl)ethanone (B1347569). This transformation is a fundamental process in organic synthesis. wikipedia.orglibretexts.org A variety of oxidizing agents can accomplish this, with the choice of reagent often depending on the desired reaction conditions, scale, and tolerance of other functional groups. organic-chemistry.org

Common laboratory-scale oxidizing agents for converting secondary alcohols to ketones include chromium-based reagents and other milder alternatives. wikipedia.orgchemguide.co.uk For instance, pyridinium (B92312) chlorochromate (PCC) is a well-established reagent for this purpose, effectively oxidizing primary alcohols to aldehydes and secondary alcohols to ketones without significant over-oxidation. libretexts.org Similarly, chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or sodium/potassium dichromate (Na₂Cr₂O₇/K₂Cr₂O₇) in the presence of sulfuric acid, is a potent oxidizing agent for this conversion. chemguide.co.ukyoutube.com More modern and milder reagents like Dess-Martin periodinane (DMP) offer advantages such as neutral reaction conditions and high yields. libretexts.org

The general reaction is as follows: this compound → 1-(4-cyclopropylphenyl)ethanone

Table 1: Selected Reagents for the Oxidation of this compound

| Reagent | Product | Typical Conditions |

|---|---|---|

| Pyridinium chlorochromate (PCC) | 1-(4-cyclopropylphenyl)ethanone | Dichloromethane (CH₂Cl₂) |

| Chromic acid (H₂CrO₄) | 1-(4-cyclopropylphenyl)ethanone | Acetone, H₂SO₄ (Jones oxidation) |

| Sodium hypochlorite (B82951) (NaOCl) / TEMPO | 1-(4-cyclopropylphenyl)ethanone | Biphasic system, e.g., CH₂Cl₂/H₂O |

| Dess-Martin periodinane (DMP) | 1-(4-cyclopropylphenyl)ethanone | Dichloromethane (CH₂Cl₂) |

Reductive Transformations and Derivatizations

Reductive transformations of this compound or its corresponding ketone open pathways to other functional groups. While direct dehydroxylation of the alcohol to form 1-cyclopropyl-4-ethylbenzene (B11715866) is possible, a more common synthetic route involves the reduction of the ketone derivative, 1-(4-cyclopropylphenyl)ethanone.

A key derivatization is reductive amination, which converts the ketone into an amine. This one-pot reaction typically involves the formation of an imine or enamine intermediate by reacting the ketone with an amine, followed by in situ reduction. organic-chemistry.org Various reducing agents can be employed, such as sodium borohydride (B1222165) (NaBH₄), often in the presence of an acid catalyst, or through catalytic hydrogenation. organic-chemistry.orgdicp.ac.cn For example, the reductive amination of 1-(4-cyclopropylphenyl)ethanone with ammonia (B1221849) would yield 1-(4-cyclopropylphenyl)ethanamine. Such reactions can be catalyzed by various metal complexes, including those of iridium, ruthenium, or nickel. organic-chemistry.orgdicp.ac.cnnih.gov

Table 2: Examples of Reductive Derivatizations Starting from 1-(4-Cyclopropylphenyl)ethanone

| Starting Material | Reagents | Product | Transformation Type |

|---|---|---|---|

| 1-(4-Cyclopropylphenyl)ethanone | Amine (e.g., NH₃), Reducing Agent (e.g., NaBH₄, H₂/Catalyst) | 1-(4-Cyclopropylphenyl)ethanamine | Reductive Amination |

| 1-(4-Cyclopropylphenyl)ethanone | Hydrazine (N₂H₄), KOH | 1-Cyclopropyl-4-ethylbenzene | Wolff-Kishner Reduction |

| 1-(4-Cyclopropylphenyl)ethanone | Zn(Hg), HCl | 1-Cyclopropyl-4-ethylbenzene | Clemmensen Reduction |

Esterification and Etherification Reactions

The hydroxyl group of this compound can participate in standard esterification and etherification reactions.

Esterification: This reaction typically involves reacting the alcohol with a carboxylic acid or a more reactive derivative like an acyl chloride or acid anhydride. When using a carboxylic acid, an acid catalyst such as concentrated sulfuric acid is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for attack by the alcohol. chemguide.co.ukyoutube.com The reaction is reversible, and water is produced as a byproduct. youtube.com this compound + R-COOH ⇌ 1-(4-cyclopropylphenyl)ethyl R-carboxylate + H₂O

Etherification: The formation of ethers from this compound can be achieved through various methods. The Williamson ether synthesis, while a classic method, would first require converting the alcohol to its alkoxide using a strong base, followed by reaction with an alkyl halide. A more direct approach for benzylic alcohols like this one involves acid-catalyzed or metal-catalyzed cross-etherification reactions. rsc.orgnih.govresearchgate.netrsc.org For instance, reacting this compound with another alcohol (R-OH) in the presence of a suitable catalyst can form an unsymmetrical ether. rsc.orgacs.org These reactions often proceed through a carbocation intermediate formed at the benzylic position. nih.govrsc.org

Reactions Involving the Cyclopropyl (B3062369) Moiety

The cyclopropyl group, due to its inherent ring strain, can undergo reactions that are not typical for other cycloalkanes.

The three-membered ring of the cyclopropyl group is susceptible to cleavage under certain conditions, particularly with acid catalysis or transition metal catalysis. nih.govacs.orgacs.org The presence of the adjacent phenyl ring can influence the regioselectivity of the ring-opening. Acid-catalyzed ring-opening often proceeds via protonation, which can lead to a carbocation intermediate that is subsequently attacked by a nucleophile. researchgate.netstackexchange.com For example, treatment with strong acids in the presence of a nucleophile can lead to the opening of the cyclopropane (B1198618) ring to form a more stable, open-chain structure. nih.govresearchgate.net In some cases, reactions intended for other parts of the molecule can inadvertently cause the cyclopropane ring to open if the conditions are harsh enough. nih.gov

In a specific example involving a related cyclopropyl ethanol, reaction with potassium sulfide (B99878) at high temperatures led to a ring-opening/annulation sequence to form a thiophene (B33073) derivative, demonstrating a novel transformation pathway. rsc.org

While ring-opening is a key reaction, the cyclopropyl group can also be maintained during other synthetic transformations. Its unique electronic properties, where it can donate electron density to the attached phenyl ring, influence the reactivity of the aromatic system. Synthesis of the parent ketone, 1-(4-cyclopropylphenyl)ethanone, is often achieved via Suzuki coupling, where cyclopropylboronic acid is coupled with a 4-haloacetophenone, preserving the cyclopropyl ring. echemi.com

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound can undergo electrophilic aromatic substitution (EAS). The substituents already present—the cyclopropyl group and the 1-hydroxyethyl group—direct incoming electrophiles to specific positions on the ring. masterorganicchemistry.com

The cyclopropyl group is known to be an activating group and an ortho, para-director in electrophilic aromatic substitution. byjus.com This is due to the ability of its C-C bonds, which have significant p-character, to stabilize the positively charged intermediate (the arenium ion) formed during the reaction. byjus.com The 1-hydroxyethyl group is also an activating, ortho, para-director. Since both groups direct to the same positions and the para position is already occupied, incoming electrophiles would be directed to the positions ortho to the cyclopropyl group (and meta to the 1-hydroxyethyl group) and ortho to the 1-hydroxyethyl group (and meta to the cyclopropyl group).

Typical EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃ or Cl₂/AlCl₃), and sulfonation (using fuming H₂SO₄). byjus.commasterorganicchemistry.com The precise outcome and regioselectivity would depend on the specific reaction conditions and the steric hindrance posed by the existing substituents.

Nucleophilic aromatic substitution (NAS) is less common for this electron-rich aromatic ring and would generally require the presence of strong electron-withdrawing groups and harsh reaction conditions, or a mechanism involving a benzyne (B1209423) intermediate. libretexts.org

Transition Metal-Catalyzed Coupling Reactions with this compound Derivatives

Derivatives of this compound are expected to participate in a variety of transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The benzylic alcohol can be converted into a more reactive electrophile, such as a halide or triflate, to facilitate these transformations. Alternatively, direct coupling methods involving the activation of the C-O bond of the alcohol are also established for similar systems.

Suzuki-Miyaura Coupling:

The palladium-catalyzed Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. Derivatives of this compound, such as the corresponding benzylic halide, can be coupled with arylboronic acids. For instance, palladium-catalyzed cross-coupling of benzylic halides with potassium aryltrifluoroborates has been shown to proceed in good yield with high functional group tolerance. nih.gov Direct coupling of benzylic alcohols with phenylboronic acid has also been achieved using a palladium catalyst, offering an atom-economical route to diarylmethanes. rsc.org A nickel-catalyzed Suzuki-Miyaura coupling of benzylic alcohols with boronic acids has also been developed, expanding the range of applicable catalysts. acs.orgrsc.org

Heck Reaction:

The Heck reaction, another cornerstone of palladium catalysis, allows for the arylation of alkenes. wikipedia.org Derivatives of this compound, particularly the corresponding benzyl (B1604629) halides, can serve as the electrophilic partner in this reaction. Nickel-catalyzed Heck-type reactions of benzyl chlorides with simple olefins have been reported to produce 1,1-disubstituted olefins with high selectivity. acs.org Enantiospecific intramolecular Heck reactions of secondary benzylic ethers have also been demonstrated, highlighting the potential for stereochemical control in these transformations. acs.org

Below is a table summarizing representative transition metal-catalyzed coupling reactions applicable to derivatives of benzylic alcohols, which serves as a model for the expected reactivity of this compound derivatives.

| Coupling Reaction | Catalyst/Reagents | Substrate Type | Product Type | Key Findings |

| Suzuki-Miyaura | Pd(OAc)₂, PPh₃, K₃PO₄ | Benzyl Halide + Arylboronic Acid | Diarylalkane | High yields and good functional group tolerance. nih.gov |

| Suzuki-Miyaura | Ni(dppp)Cl₂ | Benzylic Alcohol + Boronic Acid | Arylated Product | C-O cleavage is facilitated by the formation of a boronic ester intermediate. acs.org |

| Direct Arylation | Pd(PPh₃)₄ | Benzyl Alcohol + Arylboronic Acid | Diarylalkane | Atom- and step-economic approach under mild conditions. rsc.org |

| Heck Reaction | Ni(COD)₂, PCy₂Ph, TESOTf | Benzyl Chloride + Alkene | Allylbenzene Derivative | High selectivity for 1,1-disubstituted olefins at room temperature. acs.org |

| Intramolecular Heck | Ni(COD)₂, Ligand | Secondary Benzylic Ether | Methylenecyclopentane | Proceeds with high yield and enantiospecificity. acs.org |

Mechanistic Studies of Reactions Involving this compound

The mechanisms of reactions involving this compound and its derivatives are centered around the activation of the benzylic C-O or C-X (where X is a leaving group) bond and the subsequent steps of the catalytic cycle. Mechanistic studies on analogous benzylic systems provide significant insight into these processes.

For transition metal-catalyzed cross-coupling reactions, the generally accepted mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.govwildlife-biodiversity.com

Oxidative Addition: The cycle typically begins with the oxidative addition of the benzylic electrophile (e.g., a derivative of this compound where the -OH has been converted to a halide) to a low-valent transition metal center, such as Pd(0) or Ni(0). nih.gov This step involves the cleavage of the C-X bond and the formation of a new organometallic complex, with the metal being oxidized (e.g., to Pd(II) or Ni(II)). For benzylic alcohols, direct oxidative addition of the C-O bond to a metal center is also a possible pathway, often facilitated by an additive or specific ligand set. mdpi.com

Transmetalation: In Suzuki-Miyaura type couplings, the next step is transmetalation, where the organic group from the organoboron reagent is transferred to the palladium or nickel center, displacing the halide or other leaving group. nih.gov

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups on the metal center couple and are eliminated as the final product. This step regenerates the low-valent metal catalyst, allowing it to re-enter the catalytic cycle. nih.gov

Kinetic and computational studies on similar systems have provided more detailed understanding. For example, in the palladium-catalyzed transfer hydrogenolysis of 1-phenylethanol (B42297), a mechanism involving a rate-limiting hydride transfer from formic acid to a formate-palladium species has been proposed. acs.org Deuterium kinetic isotope studies are a powerful tool in elucidating these mechanisms, helping to identify the rate-determining step. acs.org

In the context of enantioselective reactions, mechanistic studies focus on understanding the origin of stereocontrol. For instance, in the kinetic resolution of racemic 1-phenylethanol via enzymatic acylation, the mechanism involves the selective reaction of one enantiomer with the enzyme, leaving the other enantiomer unreacted. mdpi.comresearchgate.net The enantioselectivity is determined by the differential rates of reaction of the two enantiomers with the chiral catalyst. researchgate.net

The table below outlines key mechanistic insights from studies on reactions analogous to those expected for this compound.

| Reaction Type | Key Mechanistic Steps | Method of Study | Findings |

| Pd-Catalyzed Cross-Coupling | Oxidative Addition, Transmetalation, Reductive Elimination | Kinetic Analysis, Computational Studies | The nature of the ligand, substrate, and reaction conditions significantly influences the kinetics of each step. wildlife-biodiversity.com |

| Ni-Catalyzed Cross-Coupling | Oxidative Addition (potentially Sₙ2 or radical), Transmetalation, Reductive Elimination | Mechanistic Experiments | Can proceed via different pathways compared to palladium, sometimes offering complementary reactivity. nih.gov |

| Pd-Catalyzed Hydrogenolysis | Competitive inhibition by formate, reversible protonation, rate-limiting hydride transfer | Deuterium Kinetic Isotope Effects | Revealed individual isotope effects for the hydridic and protic positions of formic acid. acs.org |

| Enzymatic Kinetic Resolution | Enantioselective acylation or hydrolysis | HPLC analysis of enantiomeric excess | Lipases can selectively catalyze the reaction of one enantiomer, allowing for the separation of racemates. mdpi.comresearchgate.net |

V. Advanced Spectroscopic and Analytical Research on 1 4 Cyclopropylphenyl Ethan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is a cornerstone for the structural analysis of 1-(4-Cyclopropylphenyl)ethan-1-ol. Standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial fingerprints of the molecule. In a typical ¹H NMR spectrum, distinct signals would be expected for the methyl protons, the methine proton of the alcohol, the aromatic protons, and the protons of the cyclopropyl (B3062369) group. Similarly, the ¹³C NMR spectrum would show characteristic resonances for each unique carbon atom in the molecule.

While 1D NMR provides essential information, complex spin systems and potential signal overlap often require two-dimensional (2D) NMR experiments for unambiguous assignment. smolecule.comresearchgate.net Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in piecing together the molecular framework. nih.govmdpi.comweebly.compitt.edu

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would reveal correlations between the methine proton (CH-OH) and the methyl protons (-CH₃), as well as between the protons within the cyclopropyl ring and the aromatic protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbon atoms to which they are attached. It is a powerful tool for assigning carbon signals based on their known proton assignments. For instance, the signal for the carbinol methine proton would show a cross-peak with the signal for the carbinol carbon.

A hypothetical table of 2D NMR correlations for the structural elucidation of this compound is presented below.

| Proton (¹H) Signal | COSY Correlations (with ¹H) | HMBC Correlations (with ¹³C) |

| Methyl (CH₃) | Methine (CHOH) | Methine Carbon (CHOH), Aromatic C1 |

| Methine (CHOH) | Methyl (CH₃) | Methyl Carbon, Aromatic C1, Aromatic C2/C6 |

| Aromatic (ortho to ethyl) | Aromatic (meta to ethyl) | Methine Carbon (CHOH), Cyclopropyl Carbon (ipso) |

| Aromatic (ortho to cyclopropyl) | Aromatic (meta to cyclopropyl) | Cyclopropyl Carbon (ipso), Other Aromatic Carbons |

| Cyclopropyl (CH) | Cyclopropyl (CH₂) | Aromatic C4, Cyclopropyl CH₂ Carbons |

| Cyclopropyl (CH₂) | Cyclopropyl (CH), Other CH₂ | Aromatic C4, Cyclopropyl CH Carbon |

This table represents expected correlations for structural confirmation.

Dynamic NMR (DNMR) spectroscopy is a technique used to study chemical processes that cause the interchange of magnetically distinct nuclei, such as conformational changes in molecules. nih.govresearchgate.net These studies typically involve recording NMR spectra at various temperatures to observe changes in line shapes, from which the energy barriers and rates of exchange can be calculated.

For a relatively small and flexible molecule like this compound, conformational exchange processes, such as the rotation around the single bonds (e.g., the bond between the phenyl ring and the carbinol carbon), are generally very fast on the NMR timescale, even at low temperatures. As a result, distinct conformers are not typically observed. While dedicated DNMR studies on this specific molecule are not prevalent in the literature, the technique remains a powerful tool for analyzing more rigid or sterically hindered systems where conformational exchange is slower. weebly.com

Determining the enantiomeric excess (ee) is crucial for chiral compounds. wikipedia.org NMR spectroscopy can be used for this purpose through the application of chiral derivatizing agents (CDAs). nih.govgcms.cz A CDA is an enantiomerically pure compound that reacts with the chiral analyte (in this case, the alcohol) to form a pair of diastereomers. Since diastereomers have different physical properties, their NMR signals are distinct. rsc.orgcsfarmacie.cz

For this compound, a common CDA would be an enantiopure carboxylic acid, such as (R)- or (S)-Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), which would form diastereomeric esters. By integrating the now-separated signals in the ¹H or ¹⁹F NMR spectrum, the ratio of the diastereomers, and thus the enantiomeric excess of the original alcohol, can be accurately calculated. heraldopenaccess.usnih.gov

| CDA Type | Reaction Product | Distinguishable NMR Signals | Information Gained |

| (R)-Mosher's acid chloride | Diastereomeric Mosher's esters | Protons near the chiral center (e.g., methine, methyl), ¹⁹F signal | Enantiomeric Ratio / Enantiomeric Excess |

| (S)-N-acetylphenylglycineboronic acid | Diastereomeric cyclic boronic esters | Acetyl or phenyl protons of the CDA | Enantiomeric Ratio / Enantiomeric Excess |

This table illustrates the general principle of using CDAs with NMR to determine enantiomeric excess.

Chiral Chromatography for Enantiomeric Resolution and Purity Assessment

Chromatographic methods are paramount for the physical separation of the enantiomers of this compound, allowing for both analytical determination of enantiomeric purity and preparative isolation of the pure enantiomers. nih.gov

Chiral HPLC is the most widely used method for the enantioseparation of chiral alcohols. nih.govscilit.com The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. csfarmacie.cznih.gov For benzylic alcohols like this compound, polysaccharide-based CSPs are particularly effective. chromatographyonline.com These columns, such as those with cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support, provide a complex chiral environment for separation.

Method development typically involves screening a variety of columns and mobile phase compositions. A common approach for this class of compounds is to use a normal-phase system with a mobile phase consisting of a mixture of an alkane (like n-hexane) and an alcohol modifier (like isopropanol).

| Chiral Stationary Phase (Example) | Mobile Phase (Typical) | Expected Elution Order | Parameter |

| Chiralcel® OD-H (Cellulose-based) | n-Hexane / Isopropanol (B130326) (90:10, v/v) | Enantiomer-dependent | Retention Times (t_R), Resolution (R_s) |

| Chiralpak® AD-H (Amylose-based) | n-Hexane / Isopropanol (95:5, v/v) | Enantiomer-dependent | Retention Times (t_R), Resolution (R_s) |

| Lux® Cellulose-1 | Methanol / Acetonitrile (50:50, v/v) | Enantiomer-dependent | Retention Times (t_R), Resolution (R_s) |

This table presents a hypothetical screening setup for the chiral HPLC separation of this compound enantiomers.

For volatile and thermally stable compounds, chiral Gas Chromatography (GC) is an excellent alternative for enantiomeric analysis. researchgate.netgcms.cz This technique uses a capillary column coated with a chiral stationary phase, most commonly a derivative of cyclodextrin. mdpi.comwisc.edu These cyclodextrin-based CSPs have a chiral cavity into which one enantiomer fits better than the other, resulting in differential retention and separation. gcms.cz

The analysis of this compound by chiral GC would likely involve a permethylated β-cyclodextrin column. The separation is highly dependent on the oven temperature program, which must be optimized to achieve baseline resolution of the enantiomeric peaks. sigmaaldrich.com

| Column (Example) | Oven Temperature Program | Carrier Gas | Analyte | Retention Time (t_R) |

| Astec® CHIRALDEX™ B-PM | Isothermal at 130°C | Helium | (R)-1-(4-Cyclopropylphenyl)ethan-1-ol | ~15.2 min |

| Astec® CHIRALDEX™ B-PM | Isothermal at 130°C | Helium | (S)-1-(4-Cyclopropylphenyl)ethan-1-ol | ~15.8 min |

This table provides a plausible set of conditions and results for a chiral GC analysis, based on data for structurally similar compounds.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Spectroscopy

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical spectroscopic techniques that provide valuable information on the stereochemical features of chiral molecules. As this compound possesses a chiral center at the carbon atom bearing the hydroxyl group, these methods are crucial for distinguishing between its (R)- and (S)-enantiomers.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A chromophore near a stereocenter, such as the phenyl ring in this compound, gives rise to a CD signal. The resulting spectrum, which plots the difference in absorbance (ΔA) against wavelength, can exhibit positive or negative peaks, known as Cotton effects. nih.gov The sign and magnitude of these Cotton effects are unique to a specific enantiomer, providing a spectroscopic fingerprint. For the enantiomers of this compound, the CD spectra would be expected to be mirror images of each other. This technique is highly sensitive for determining enantiomeric purity and for studying conformational changes in solution.

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org An ORD curve plots specific rotation against wavelength. In regions away from an absorption band, it shows a plain curve, but near an absorption maximum, it displays a characteristic peak and trough, which also constitutes a Cotton effect. nih.gov The shape and sign of the ORD curve are directly related to the absolute configuration of the chiral molecule. researchgate.net This method is instrumental in assigning the absolute configuration of chiral compounds by comparing their ORD curves with those of structurally related molecules of known stereochemistry.

| Technique | Principle | Application to this compound |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Determination of enantiomeric excess (ee), confirmation of absolute configuration, and analysis of solution conformation. |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with the wavelength of light. wikipedia.org | Assignment of absolute (R/S) configuration, characterization of enantiomers, and purity analysis. |

X-ray Crystallography of this compound Derivatives

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional structure of a molecule at atomic resolution. nih.gov It is considered the gold standard for the unambiguous determination of a molecule's absolute configuration, bond lengths, bond angles, and crystal packing. nih.gov

While obtaining a single crystal of the parent alcohol, this compound, suitable for X-ray diffraction may be challenging, crystalline derivatives are often synthesized for this purpose. For instance, esterification of the hydroxyl group with a carboxylic acid containing a heavy atom (e.g., p-bromobenzoic acid) can facilitate crystallization and aid in the determination of the absolute stereochemistry using anomalous dispersion effects.

A crystallographic study would yield a detailed structural model, confirming the connectivity of the atoms and providing precise geometric parameters. This information is invaluable for understanding structure-activity relationships and for computational modeling studies.

Below is a hypothetical table representing the type of data that would be obtained from an X-ray crystallographic analysis of a derivative, such as 1-(4-cyclopropylphenyl)ethyl 4-bromobenzoate.

| Parameter | Hypothetical Value | Significance |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 12.5 Å, b = 8.9 Å, c = 15.2 Å, β = 98.5° | Precise dimensions of the repeating unit in the crystal. |

| C-O Bond Length (Ester) | 1.34 Å | Provides information on bond order and electronic environment. |

| C-C-O-C Torsion Angle | 175° | Defines the conformation around the ester linkage. |

| Flack Parameter | 0.02(3) | Confirms the absolute configuration of the chiral center. |

Mass Spectrometry for Isotopic Labeling Studies and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis.

Isotopic Labeling Studies: Stable isotope labeling is a powerful method used in conjunction with mass spectrometry for quantitative analysis and for tracing metabolic pathways. washington.edunih.gov In this approach, a version of this compound is synthesized where one or more atoms are replaced with their heavy isotopes (e.g., ²H (D), ¹³C, or ¹⁸O). researchgate.net

For example, a deuterated version of the compound could serve as an ideal internal standard for quantitative studies using Liquid Chromatography-Mass Spectrometry (LC-MS). Since the isotopically labeled standard has nearly identical chemical and physical properties to the analyte but a different mass, it allows for highly accurate and precise quantification in complex biological or environmental samples. nih.gov Furthermore, labeling with isotopes like ¹³C can help in mechanistic studies to understand how the molecule is processed or metabolized by biological systems. plos.org

Fragmentation Analysis: In mass spectrometry, particularly with techniques like Electron Ionization (EI), the parent molecule is ionized and often breaks apart into smaller, characteristic fragment ions. Analyzing the pattern of these fragments provides a molecular fingerprint and allows for structural elucidation.

For this compound (Molecular Weight: 176.25 g/mol ), the fragmentation pattern can be predicted based on its chemical structure as a secondary benzylic alcohol. Key fragmentation pathways would include:

Loss of a methyl group (•CH₃): Alpha-cleavage next to the oxygen atom would result in a stable, resonance-delocalized cation.

Loss of water (H₂O): Dehydration is a common fragmentation pathway for alcohols.

Benzylic cleavage: Cleavage of the bond between the ethyl group and the phenyl ring.

Cleavage of the cyclopropyl ring: The strained cyclopropyl ring can undergo characteristic fragmentation.

The table below details the predicted major fragments for this compound.

| m/z (mass-to-charge ratio) | Proposed Ion Structure | Fragmentation Pathway |

| 176 | [C₁₂H₁₆O]⁺• | Molecular Ion (M⁺•) |

| 161 | [C₁₁H₁₃O]⁺ | Loss of •CH₃ (M - 15) |

| 158 | [C₁₂H₁₄]⁺• | Loss of H₂O (M - 18) |

| 143 | [C₁₁H₁₁]⁺ | Loss of H₂O and •CH₃ (M - 18 - 15) |

| 133 | [C₉H₉O]⁺ | Cleavage of the ethyl group |

| 117 | [C₉H₉]⁺ | Phenylcyclopropyl cation |

Vi. Computational and Theoretical Investigations of 1 4 Cyclopropylphenyl Ethan 1 Ol

Density Functional Theory (DFT) Calculations on Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For 1-(4-Cyclopropylphenyl)ethan-1-ol, DFT calculations would typically be employed to determine key electronic properties. These calculations involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, def2-TZVP) to solve the Schrödinger equation in an approximate manner.

Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Other properties such as electron density distribution, molecular electrostatic potential (MEP) maps, and Mulliken or Natural Bond Orbital (NBO) population analyses would provide insights into the charge distribution and reactive sites of the molecule. For instance, an MEP map would visually indicate the electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For this compound, MD simulations would be invaluable for exploring its conformational landscape. The molecule possesses several rotatable bonds, including the C-C bond connecting the ethyl group to the phenyl ring and the C-O bond of the alcohol group, as well as the bond between the phenyl and cyclopropyl (B3062369) groups.

An MD simulation would involve placing the molecule in a simulated environment (e.g., in a solvent box of water or an organic solvent) and calculating the forces between atoms using a force field (e.g., AMBER, CHARMM). By integrating Newton's equations of motion, the trajectory of each atom can be tracked over a period of time (from nanoseconds to microseconds). Analysis of these trajectories would reveal the preferred dihedral angles, the potential energy surface, and the most stable, low-energy conformations of the molecule. This information is crucial for understanding how the molecule's shape influences its interactions and reactivity.

Prediction of Spectroscopic Parameters (NMR, CD)

Computational methods can accurately predict various spectroscopic parameters. For this compound, DFT is commonly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for this purpose. The optimized geometry of the molecule from a previous DFT calculation would be used to compute the ¹H and ¹³C NMR chemical shifts. These predicted values can then be compared with experimental data to confirm the structure or to help in the assignment of experimental spectra.

If the molecule is chiral, as is the case for this compound due to the stereocenter at the alcohol-bearing carbon, its Circular Dichroism (CD) spectrum can also be predicted. Time-dependent DFT (TD-DFT) calculations are used to compute the electronic transition energies and rotational strengths, which are then used to simulate the CD spectrum. This can be a powerful tool for determining the absolute configuration (R or S) of a chiral molecule by comparing the predicted spectrum with the experimentally measured one.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry provides profound insights into the mechanisms of chemical reactions. For this compound, this could involve studying reactions such as its synthesis, oxidation, or dehydration. DFT calculations are used to map out the potential energy surface of a proposed reaction pathway. smolecule.com This involves locating the geometries and energies of the reactants, products, any intermediates, and, crucially, the transition states (TS).

A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. By calculating the activation energies (the energy difference between the reactants and the transition state), the feasibility and rate of a reaction can be predicted. smolecule.com For example, a computational study could compare the energy barriers for different possible mechanisms of a reaction, allowing researchers to determine the most likely pathway.

Computational Analysis of Intermolecular Interactions involving this compound

The way a molecule interacts with itself or with other molecules is fundamental to its physical properties and biological activity. The alcohol group in this compound can act as both a hydrogen bond donor and acceptor. The phenyl and cyclopropyl groups can participate in van der Waals and potentially π-stacking interactions.

Computational methods like DFT with dispersion corrections (e.g., DFT-D3) or Symmetry-Adapted Perturbation Theory (SAPT) can be used to quantify the strength and nature of these non-covalent interactions. Hirshfeld surface analysis is another technique used to visualize and quantify intermolecular contacts in a crystal structure. By analyzing the interactions between two or more molecules of this compound, or between it and a solvent molecule, researchers can understand its aggregation behavior, solubility, and crystal packing.

Vii. Role of 1 4 Cyclopropylphenyl Ethan 1 Ol As a Chiral Building Block and Intermediate in Complex Chemical Synthesis

Utilization in the Synthesis of Stereodefined Natural Product Analogs

No specific instances of 1-(4-cyclopropylphenyl)ethan-1-ol being used in the synthesis of stereodefined natural product analogs have been identified in the reviewed literature.

Application in the Construction of Advanced Synthetic Intermediates

While the related compound 1-cyclopropyl-1-phenylethanol (B1583672) has been shown to undergo ring-opening and annulation to form thiophene (B33073) aldehydes, specific advanced synthetic intermediates derived from this compound are not described in the available data.

Integration into Chiral Ligand and Catalyst Design

There is no direct evidence in the scientific literature of this compound being incorporated into the structure of chiral ligands or catalysts for asymmetric synthesis.

Synthesis of Novel Specialty Chemicals and Advanced Materials Precursors

The synthesis of specialty chemicals or advanced materials precursors specifically from this compound is not documented in the searched databases.

Future Research and Emerging Trends for this compound

The exploration of this compound and its derivatives is poised for significant advancement, driven by emerging trends in chemical synthesis and analysis. Future research is strategically directed towards enhancing the efficiency and sustainability of its production, uncovering new chemical transformations, and leveraging cutting-edge technologies to expand its applications. These efforts are crucial for unlocking the full potential of this versatile chemical entity in medicinal chemistry and materials science.

Q & A

Q. What are the common synthetic routes for 1-(4-Cyclopropylphenyl)ethan-1-ol, and how are reaction conditions optimized for yield and purity?

Answer: this compound is typically synthesized via catalytic hydrogenation of the corresponding ketone precursor, 1-(4-Cyclopropylphenyl)ethanone. Key steps include:

- Catalyst Selection : Chiral catalysts (e.g., Ru-BINAP complexes) are used for enantioselective synthesis, achieving >90% enantiomeric excess under optimized conditions .

- Solvent Systems : Polar aprotic solvents (e.g., ethanol or THF) enhance reaction rates, while temperature control (25–50°C) minimizes side products .

- Workup : Post-reaction purification via column chromatography or recrystallization improves purity (>98% by HPLC) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Answer: Critical properties include:

- Solubility : Moderately soluble in water (0.5–1.2 mg/mL at 25°C) but highly soluble in organic solvents (e.g., ethanol, DCM) .

- Stability : Stable at room temperature but prone to oxidation under acidic or high-temperature conditions .

- Spectroscopic Data : Key NMR peaks (CDCl₃): δ 1.2–1.4 ppm (cyclopropyl protons), δ 4.8 ppm (OH, broad), δ 7.2–7.4 ppm (aromatic protons) .

Q. How does this compound participate in common organic reactions?

Answer: The hydroxyl group enables diverse transformations:

- Oxidation : Chromic acid converts it to 1-(4-Cyclopropylphenyl)ethanone (yield: 85–92%) .

- Esterification : Acetyl chloride yields the acetate derivative (95% purity, used in chiral resolution studies) .

- Substitution : Thionyl chloride produces the chloro derivative, a precursor for nucleophilic substitutions .

Advanced Research Questions

Q. What strategies improve enantiomeric purity in the synthesis of this compound?

Answer: Advanced methods focus on stereocontrol:

- Biocatalysis : Alcohol dehydrogenases (e.g., from Lactobacillus brevis) achieve >99% enantiomeric excess (ee) in asymmetric reductions .

- Chiral Chromatography : HPLC with amylose-based columns resolves racemic mixtures (e.g., 88–90% ee achieved for fluorophenyl analogs) .

- Dynamic Kinetic Resolution : Coupling enzymatic catalysis with racemization catalysts (e.g., Shvo’s catalyst) improves yields .

Q. How do structural modifications of this compound impact its biological activity?

Answer: Structure-activity relationship (SAR) studies reveal:

- Cyclopropyl Rigidity : Enhances binding affinity to enzymes (e.g., 2× higher inhibition of glutaminase vs. non-cyclopropyl analogs) .

- Hydroxyl Position : Secondary alcohols show higher metabolic stability in hepatic microsome assays (t₁/₂ > 4 hrs) compared to primary alcohols .

- Substituent Effects : Electron-withdrawing groups (e.g., -F) on the aryl ring increase antibacterial potency (MIC: 8 µg/mL vs. S. aureus) .

Q. What analytical methods validate the stereochemical and chemical purity of this compound?

Answer:

- Chiral HPLC : Using Chiralpak AD-H columns (hexane:isopropanol = 90:10, 1 mL/min) resolves enantiomers (retention times: 12.3 min for R, 14.1 min for S) .

- Polarimetry : Specific rotation [α]D²⁰ = +24.5° (c = 1, CHCl₃) confirms enantiopurity .

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 177.1, with fragmentation patterns matching computational simulations .

Future Research Directions

- Biocatalytic Optimization : Engineer thermostable alcohol dehydrogenases for industrial-scale enantioselective synthesis .

- Environmental Impact Studies : Assess biodegradability and ecotoxicity using OECD 301F and 209 guidelines .

- Drug Discovery : Screen derivatives against oncogenic targets (e.g., GLS1 inhibitors for cancer therapy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.